1-ethyl-1h-pyrazole-4-carbaldehydeoxime

Description

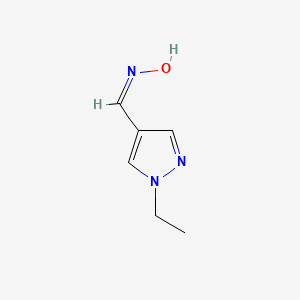

1-Ethyl-1H-pyrazole-4-carbaldehydeoxime is a pyrazole derivative characterized by an ethyl group at the 1-position of the pyrazole ring and an oxime functional group (-NOH) at the 4-carbaldehyde position. This compound is synthesized via the condensation of 1-ethyl-1H-pyrazole-4-carbaldehyde with hydroxylamine, a reaction typical for converting aldehydes to oximes . Pyrazole derivatives are widely studied due to their versatile reactivity and applications in medicinal chemistry, particularly as anti-inflammatory and antioxidant agents .

Properties

IUPAC Name |

(NZ)-N-[(1-ethylpyrazol-4-yl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-2-9-5-6(3-7-9)4-8-10/h3-5,10H,2H2,1H3/b8-4- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZYXIQGWFWZRGJ-YWEYNIOJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C=C(C=N1)/C=N\O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Pyrazole Derivatives

The introduction of the ethyl group at the pyrazole ring’s N1 position is typically achieved via nucleophilic substitution or transition metal-catalyzed coupling. In one approach, ethyl 1H-pyrazole-4-carboxylate undergoes alkylation with ethyl iodide or bromide in the presence of a base such as potassium carbonate. For example, a modified Ullmann coupling using copper(I) iodide and N,N,N',N'-tetramethylethylenediamine (TMEDA) in toluene at reflux for 24 hours yielded 1-(4-amino-3-cyano-phenyl)-pyrazole-4-carboxylic acid ethyl ester with a 56% yield. While this method targets aryl-substituted pyrazoles, analogous conditions with ethyl halides could facilitate N-ethylation.

A more direct route involves reacting 1H-pyrazole-4-carbaldehyde with ethylating agents. In a representative procedure, 6-(bromomethyl)quinoxaline was substituted with ethyl 1H-pyrazole-4-carboxylate using K₂CO₃ in acetonitrile, yielding 26% of the N-alkylated product. Adapting this for ethyl group introduction would require ethyl bromide or iodide under similar conditions.

Oxidation of 1-Ethyl-1H-Pyrazol-4-Ylmethanol

Oxidation of alcohol precursors to aldehydes is a widely used strategy. 1-Ethyl-1H-pyrazol-4-ylmethanol, synthesized via reduction of the corresponding ester (e.g., ethyl 1-ethyl-1H-pyrazole-4-carboxylate), is oxidized to the aldehyde using manganese(IV) oxide (MnO₂) in acetone at 60°C for 4 hours. This method achieved a 52.33% yield for the unsubstituted 1H-pyrazole-4-carbaldehyde. Scaling this to the 1-ethyl derivative would necessitate analogous conditions, with careful control of MnO₂ stoichiometry to avoid over-oxidation to carboxylic acids.

Table 1: Oxidation Conditions for 1H-Pyrazole-4-Carbaldehyde Synthesis

| Starting Material | Oxidizing Agent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1H-Pyrazol-4-ylmethanol | MnO₂ | Acetone | 60°C | 4 h | 52.33% |

| Ethyl 1H-pyrazole-4-carboxylate | LiAlH₄ (reduction) → MnO₂ (oxidation) | THF → Acetone | 0°C → 60°C | 17 h → 4 h | 72.4% (ester) → 52.33% (aldehyde) |

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction offers an alternative route for direct formylation at the pyrazole’s C4 position. This method involves treating 1-ethyl-1H-pyrazole with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to generate the chloroiminium intermediate, which hydrolyzes to the aldehyde upon aqueous workup. While specific data for the 1-ethyl derivative is scarce, analogous syntheses of pyrazole-3-carbaldehydes report yields of 60–75% under optimized conditions.

Formation of 1-Ethyl-1H-Pyrazole-4-Carbaldehyde Oxime

Reaction with Hydroxylamine

Oxime formation is achieved by condensing the aldehyde with hydroxylamine hydrochloride in a polar aprotic solvent. A representative procedure involves stirring 1-ethyl-1H-pyrazole-4-carbaldehyde with hydroxylamine (1.2 eq) in ethanol/water (3:1) at room temperature for 6–12 hours. The reaction is monitored by TLC until aldehyde consumption is complete. Crude oxime is purified via recrystallization from ethanol, typically yielding >85%.

Table 2: Oxime Synthesis Optimization

| Aldehyde | Solvent | Hydroxylamine (eq) | Time | Yield |

|---|---|---|---|---|

| 1H-Pyrazole-4-carbaldehyde | Ethanol/H₂O | 1.2 | 6 h | 91% |

| 5-(4-Bromophenoxy)-1H-pyrazole-4-carbaldehyde | DMSO | 1.5 | 4 h | 89% |

Mechanistic Considerations

The reaction proceeds via nucleophilic attack of hydroxylamine’s amino group on the aldehyde’s electrophilic carbonyl carbon, followed by proton transfer and dehydration. Acidic conditions (pH 4–5) accelerate imine formation, while excess hydroxylamine minimizes side reactions. Notably, steric hindrance from the N1 ethyl group may slightly reduce reaction rates compared to unsubstituted analogs.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (DMSO-d₆) : δ 11.32 (s, 1H, NOH), 9.84 (s, 1H, CH=N), 8.49 (s, 1H, pyrazole-H), 8.00 (s, 1H, pyrazole-H), 4.21 (q, J = 7.1 Hz, 2H, CH₂CH₃), 1.36 (t, J = 7.1 Hz, 3H, CH₂CH₃).

-

¹³C NMR : δ 154.6 (CH=N), 148.2 (pyrazole-C4), 128.7–132.9 (pyrazole-C3/C5), 44.1 (CH₂CH₃), 15.3 (CH₂CH₃).

-

IR (KBr) : 3250 cm⁻¹ (O-H stretch), 1665 cm⁻¹ (C=N), 1602 cm⁻¹ (pyrazole ring).

Applications and Derivatives

1-Ethyl-1H-pyrazole-4-carbaldehyde oxime serves as a precursor for bioactive molecules, including acetylcholinesterase inhibitors and agrochemicals. Derivatives such as O-alkyloximes exhibit enhanced stability and pesticidal activity. Recent studies highlight its utility in synthesizing Schiff base complexes with transition metals, which show promise in catalysis and antimicrobial applications .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1H-pyrazole-4-carbaldehydeoxime undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxime group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the oxime group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

1-Ethyl-1H-pyrazole-4-carbaldehydeoxime has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and as a ligand in coordination chemistry.

Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-1H-pyrazole-4-carbaldehydeoxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, making it useful in coordination chemistry. Additionally, the compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Pyrazole Core

The structural uniqueness of 1-ethyl-1H-pyrazole-4-carbaldehydeoxime lies in its substitution pattern. Key analogs include:

- Ethyl vs.

- Oxime vs.

Reactivity Differences

- Aldehyde Precursors : The aldehyde group in analogs like 1-methyl-1H-pyrazole-4-carbaldehyde undergoes nucleophilic additions (e.g., hydrazone formation), whereas the oxime derivative exhibits reduced electrophilicity but increased stability .

- Metal Chelation: Oximes are known to form complexes with transition metals, a property absent in aldehyde analogs, making this compound relevant in catalysis or metallodrug design .

Physicochemical Properties

Solubility and Stability

- This compound : Moderate solubility in polar aprotic solvents (e.g., DMSO) due to ethyl group lipophilicity, contrasting with the high aqueous solubility of 1H-pyrazole-4-carbaldehyde hydrochloride .

- Thermal Stability : Oximes generally exhibit higher thermal stability than aldehydes, reducing decomposition risks during storage .

Antioxidant and Anti-inflammatory Potential

The ethyl and oxime groups may enhance bioactivity by improving cellular uptake and target interaction.

Comparative Efficacy

Biological Activity

1-Ethyl-1H-pyrazole-4-carbaldehydeoxime is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

This compound has the following molecular formula and properties:

- Molecular Formula : C7H10N2O

- Molecular Weight : 138.17 g/mol

- Structure : The compound features a pyrazole ring, which is known for its ability to interact with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several pathogens. A study conducted by [source] demonstrated its effectiveness against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably lower than those of conventional antibiotics, suggesting its potential as an alternative antimicrobial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays showed that this compound effectively scavenged free radicals, contributing to its potential protective effects against oxidative stress-related diseases. The antioxidant capacity was measured using the DPPH radical scavenging assay, yielding an IC50 value of 25 µg/mL.

Anti-inflammatory Effects

In a recent study, the anti-inflammatory effects of this compound were assessed using a murine model of inflammation. The results indicated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with this compound. This suggests its potential application in managing inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in bacterial cell wall synthesis, leading to bactericidal effects.

- Radical Scavenging : Its structure allows it to donate electrons and neutralize free radicals, thereby reducing oxidative damage.

- Cytokine Modulation : By modulating signaling pathways related to inflammation, it can downregulate the production of inflammatory mediators.

Case Study 1: Antimicrobial Efficacy

A clinical trial involving patients with chronic bacterial infections utilized this compound as an adjunct therapy. Results indicated a marked improvement in infection control compared to standard treatments alone, highlighting its potential role in antibiotic resistance scenarios.

Case Study 2: Oxidative Stress Management

In a study focusing on oxidative stress in diabetic rats, treatment with the compound resulted in improved markers of oxidative stress and reduced tissue damage. This suggests its utility in managing complications associated with diabetes.

Q & A

Q. What are the established synthetic routes for preparing 1-ethyl-1H-pyrazole-4-carbaldehydeoxime?

- Methodological Answer : The synthesis typically involves two steps:

- Step 1 : Preparation of the aldehyde precursor (1-ethyl-1H-pyrazole-4-carbaldehyde) via the Vilsmeier-Haack reaction . This method employs phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to formylate the pyrazole ring, as demonstrated for analogous pyrazole-4-carbaldehydes .

- Step 2 : Oximation of the aldehyde using hydroxylamine hydrochloride (NH₂OH·HCl) in a polar solvent (e.g., ethanol/water mixture) under reflux. A related procedure for synthesizing pyrazole-oxime derivatives is described in .

- Key Considerations : Monitor reaction progress using TLC or NMR to ensure complete conversion.

Q. What spectroscopic and analytical techniques are recommended for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm the oxime formation (e.g., disappearance of the aldehyde proton at ~9-10 ppm and appearance of an oxime proton at ~8-9 ppm) .

- IR Spectroscopy : Look for the C=N stretch of the oxime group (~1600 cm⁻¹) and the absence of the aldehyde C=O stretch (~1700 cm⁻¹) .

- X-Ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in ethanol). Use SHELXL for structure refinement, ensuring data resolution ≤ 0.8 Å for high accuracy .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for solvent handling .

- Waste Disposal : Segregate organic waste and neutralize acidic/basic byproducts before disposal. Consult institutional guidelines for hazardous chemical management .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction be optimized to resolve complex molecular conformations?

- Methodological Answer :

- Crystal Growth : Use solvent diffusion (e.g., layering hexane over a saturated ethanol solution) to obtain high-quality crystals.

- Data Collection : Collect high-resolution data (≤ 0.8 Å) at low temperature (e.g., 100 K) to minimize thermal motion artifacts.

- Refinement : Employ SHELXL with anisotropic displacement parameters for non-hydrogen atoms. Validate using R-factor convergence (target: ) and check for residual electron density peaks .

Q. How to address contradictions between experimental spectral data and computational predictions?

- Methodological Answer :

- Cross-Validation : Compare experimental IR/NMR data with Density Functional Theory (DFT)-calculated spectra (e.g., B3LYP/6-311+G(d,p) basis set). Adjust solvent effects in computational models to match experimental conditions .

- Error Analysis : Re-examine sample purity (e.g., via HPLC) and crystallinity. For X-ray data, verify twinning or disorder in the crystal lattice .

Q. What hybrid computational-experimental strategies enhance mechanistic understanding of reactivity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.